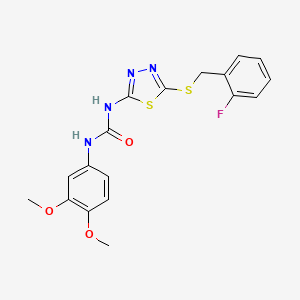

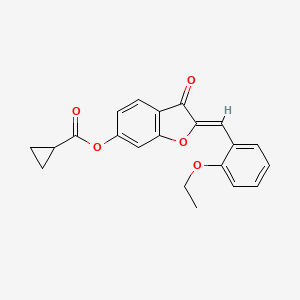

1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Scientific Research Applications

Photodegradation and Structural Analysis

- Photodegradation Studies : A study on a related compound (1,3-dimethyl-1-(2-(3-fluorobenzylthio)-1,3,4-thiadiazol-5-yl)urea) investigated its photodegradation, both as a thin film and in solution. This research provided insights into the photoproducts through spectral and synthetic methods, and the X-ray crystal structure of one of the photoproducts was reported, highlighting the S-to-N benzyl migration and sulfur-oxygen substitution involved in the rearrangements (Moorman, Findak, & Ku, 1985).

Synthesis and Structure

- Synthesis of Derivatives : Research has been conducted on synthesizing and structuring similar compounds. For instance, a study focused on synthesizing 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives, which were evaluated for their antitumor activities. These compounds were characterized using elemental analysis, 1H NMR, and single crystal X-ray diffraction analysis (Ling et al., 2008).

Chemical Protection and Modification

- N-Protecting Group Utilization : The 3,4-dimethoxybenzyl group was employed as an N-protecting group for 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives. This group was eliminated smoothly by using specific chemical treatments, demonstrating its utility in chemical modifications (Grunder-Klotz & Ehrhardt, 1991).

Biological Activities

- Antioxidant Activities : A study on urea, thiourea, and selenourea derivatives with thiazole moieties revealed their in vitro antioxidant activity. The structure–activity relationship was explored, highlighting the importance of these compounds in medicinal chemistry (Reddy et al., 2015).

Enzyme Inhibition and DNA Interaction

- Enzyme Inhibition and DNA Interaction : Research on Schiff bases derived from 1,3,4-thiadiazole compounds showed their potential for DNA protection and antimicrobial activities. These compounds were evaluated for their ability to interact with DNA and inhibit microbial growth, demonstrating significant pharmacological potential (Gür et al., 2020).

Pesticide Development

- Pesticide Analysis : The crystal structure of flufenoxuron, a benzoylurea pesticide, was determined. This study provides valuable insights into the structural aspects of such compounds, which can be crucial for developing more effective pesticides (Jeon, Kang, Lee, & Kim, 2014).

Synthesis and Photophysical Properties

- Chromophore Synthesis and Properties : A study focused on synthesizing a compound by reacting specific precursors, highlighting its photophysical properties. This research is relevant for understanding the behavior of similar compounds in different environments (Khan, 2020).

Orexin Receptor Mechanisms

- Effect on Compulsive Food Consumption : Research on the effects of certain compounds on orexin receptor mechanisms indicated their potential to modulate compulsive food consumption, which could be relevant for eating disorders (Piccoli et al., 2012).

properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3S2/c1-25-14-8-7-12(9-15(14)26-2)20-16(24)21-17-22-23-18(28-17)27-10-11-5-3-4-6-13(11)19/h3-9H,10H2,1-2H3,(H2,20,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQLZQCADXOHLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2383533.png)

![2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2383538.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2383539.png)

![N-(3-Amino-4-methylpentyl)-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2383546.png)

![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2383549.png)

![(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2383550.png)

![3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383555.png)